In Vivo Systemic Exposure of B6G versus Baicalin Following Oral Baicalin Administration
Baicalein 6-O-glucoside (B6G) demonstrates substantially higher systemic exposure than its parent compound baicalin following oral dosing, establishing it as the predominant circulating form. In rats administered 20 mg/kg oral baicalin, the Cmax of B6G was 1.66 ± 0.34 µM compared to 0.853 ± 0.065 µM for baicalin, and the AUC0-24 h for B6G was 19.8 ± 3.9 µM·h compared to 10.0 ± 3.1 µM·h for baicalin [1]. This approximately 1.95-fold higher Cmax and 1.98-fold higher AUC demonstrate that B6G, not baicalin, constitutes the major circulating flavonoid species responsible for systemic pharmacological effects.
| Evidence Dimension | In vivo pharmacokinetic exposure (oral administration) |
|---|---|
| Target Compound Data | Cmax = 1.66 ± 0.34 µM; AUC0-24h = 19.8 ± 3.9 µM·h |
| Comparator Or Baseline | Baicalin (BG): Cmax = 0.853 ± 0.065 µM; AUC0-24h = 10.0 ± 3.1 µM·h |
| Quantified Difference | B6G Cmax 1.95× higher; B6G AUC 1.98× higher |
| Conditions | Male Wistar rats, 20 mg/kg oral baicalin, plasma analysis by HPLC with electrochemical detection (+500 mV) and HPLC/MS/MS confirmation |
Why This Matters
This quantifies that B6G, not baicalin, is the dominant circulating species in vivo, making B6G the analytically and pharmacologically relevant target for exposure-response studies.
- [1] Teruaki Akao et al. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats. Biol Pharm Bull. 2013;36(5):772-9. View Source
